molecular formula C32H22CrLiN6O8+ B13778565 Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) CAS No. 83733-07-7

Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Cat. No.: B13778565
CAS No.: 83733-07-7
M. Wt: 677.5 g/mol
InChI Key: RCADIWCNDLHRQD-UHFFFAOYSA-N
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Description

Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It is characterized by the presence of azo groups, nitrophenyl groups, and naphtholato ligands coordinated to a central chromate ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-hydroxy-4-nitroaniline and 2-hydroxy-5-nitroaniline. This involves treating these compounds with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the corresponding diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with 2-naphthol in an alkaline medium to form the azo compounds.

    Complexation: The resulting azo compounds are then reacted with a chromate source, such as potassium chromate (K2CrO4), in the presence of lithium ions to form the final complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxyl groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and iron powder (Fe) in acidic medium are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amino derivatives are the major products.

    Substitution: Various substituted naphtholato and azo compounds can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye and pigment due to its vibrant color. It is also employed in analytical chemistry for the detection and quantification of metal ions through complexometric titrations.

Biology

In biological research, the compound can be used as a staining agent for microscopy, helping to visualize cellular components and structures.

Medicine

Industry

In the industrial sector, the compound is used in the manufacturing of colored materials, including textiles, plastics, and inks

Mechanism of Action

The mechanism of action of Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its ability to form stable complexes with metal ions. The azo and hydroxyl groups play a crucial role in coordinating with metal ions, facilitating their detection and quantification in analytical applications. The chromate ion also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) lies in its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in analytical chemistry and industrial applications where stability and reactivity are crucial.

Properties

CAS No.

83733-07-7

Molecular Formula

C32H22CrLiN6O8+

Molecular Weight

677.5 g/mol

IUPAC Name

lithium;chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/2C16H11N3O4.Cr.Li/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2*1-9,20-21H;;/q;;;+1

InChI Key

RCADIWCNDLHRQD-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Cr]

Origin of Product

United States

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